molecular formula C15H22N6O4 B14169141 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine CAS No. 64854-86-0

9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine

Katalognummer: B14169141
CAS-Nummer: 64854-86-0
Molekulargewicht: 350.37 g/mol
InChI-Schlüssel: CNYYZAAPULRJDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine is a complex organic compound with the molecular formula C15H21N5O5 This compound is characterized by its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purine base

Vorbereitungsmethoden

The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves multiple steps, including the formation of the pentofuranosyl group and the attachment of the piperidinyl group to the purine base. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of specific functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine stands out due to its unique structure and properties Similar compounds may include other purine derivatives with different substituents or modifications

Eigenschaften

CAS-Nummer

64854-86-0

Molekularformel

C15H22N6O4

Molekulargewicht

350.37 g/mol

IUPAC-Name

2-(6-amino-8-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H22N6O4/c16-12-9-13(18-7-17-12)21(14-11(24)10(23)8(6-22)25-14)15(19-9)20-4-2-1-3-5-20/h7-8,10-11,14,22-24H,1-6H2,(H2,16,17,18)

InChI-Schlüssel

CNYYZAAPULRJDG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.